(6-Chloropyridin-3-yl)methanamine hydrochloride

Hydrogenation selectivity Dechlorination suppression Synthesis yield

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS 153471-65-9) is the hydrochloride salt form of a chlorinated pyridinylmethanamine building block. Its core structure consists of a pyridine ring with a chlorine substituent at the 6-position and an aminomethyl group at the 3-position.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
CAS No. 153471-65-9
Cat. No. B175389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridin-3-yl)methanamine hydrochloride
CAS153471-65-9
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)Cl.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H
InChIKeyKZFYOSHOWMDDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (6-Chloropyridin-3-yl)methanamine hydrochloride: A Specialized Building Block for Agrochemical and Analytical Research


(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS 153471-65-9) is the hydrochloride salt form of a chlorinated pyridinylmethanamine building block. Its core structure consists of a pyridine ring with a chlorine substituent at the 6-position and an aminomethyl group at the 3-position [1]. This specific substitution pattern makes it a critical intermediate for the synthesis of neonicotinoid insecticides, particularly acetamiprid, and a key analytical reference standard for environmental fate and metabolism studies [2]. The compound is commercially available with purities typically ranging from 95% to 98% (HPLC) and is stored under inert gas at 2–8 °C to maintain stability .

1
Agrochemical synthesis intermediate, specifically for neonicotinoid insecticide research.
2
Analytical reference standard for environmental fate and metabolite identification studies.
3
Stable hydrochloride salt form, suitable for reproducible weighing and synthesis workflows.

Why Simple Substitution of (6-Chloropyridin-3-yl)methanamine hydrochloride with Other Chloropyridine Derivatives is Not Feasible


The precise regioisomeric position of the chlorine and aminomethyl groups on the pyridine ring dictates the compound's reactivity and its suitability as an intermediate. Substituting (6-chloropyridin-3-yl)methanamine hydrochloride with its 2-yl regioisomer, such as (6-chloropyridin-2-yl)methanamine hydrochloride, or with the free base form, can lead to fundamentally different reaction outcomes. The 3-position aminomethyl group in the target compound is specifically required for constructing the neonicotinoid pharmacophore, as it provides the necessary spatial orientation for binding to insect nicotinic acetylcholine receptors (nAChRs) [1]. Furthermore, the hydrochloride salt offers distinct handling and stability advantages over the free base, which is more prone to degradation and is hygroscopic, thereby ensuring more reproducible results in synthesis and analytical workflows [2].

Target
6-Chloro-3-pyridyl regioisomer matches the neonicotinoid pharmacophore spatial orientation.
Risk
2-yl or other regioisomers may not replicate the required nAChR binding conformation.
Regioisomeric mismatch can lead to inactive or significantly less potent downstream compounds.
Risk
Free base form is hygroscopic and low-melting; hydrochloride ensures handling stability and reproducible results.
Free base may introduce weighing errors and purity degradation over time.

Quantitative Performance Benchmarks: How (6-Chloropyridin-3-yl)methanamine hydrochloride Differentiates from Alternatives


Synthetic Yield and Selectivity: Optimized Production vs. Competing Methods

A specific hydrogenation method using an improved Raney nickel catalyst provides the target compound in 86% yield with only a 2% yield of the dechlorinated by-product [1]. This level of selectivity is not a generic feature of all similar chloropyridine reductions; many standard methods result in significantly higher levels of undesirable dehalogenation [1]. The data demonstrate a quantifiable advantage for this specific synthetic route in terms of purity and efficiency.

Synthetic Yield
Reported
86% yield with only 2% dechlorinated by-product.
Supports high-efficiency synthesis route with reduced purification burden.
Improved Raney Ni catalyst at 50 °C, 1.2–1.4 kg/cm² H₂.
Hydrogenation selectivity Dechlorination suppression Synthesis yield Raney Nickel catalyst

Commercial Purity and Handling: A Robust Hydrochloride Salt vs. Free Base

Commercially available (6-chloropyridin-3-yl)methanamine hydrochloride is consistently supplied at 95% to 98% purity (HPLC), with specified storage conditions of 2–8 °C under inert gas to prevent degradation . In contrast, the free base form (CAS 97004-04-1) is described as hygroscopic with a melting point of 28-34 °C, making it more challenging to handle accurately and prone to absorption of atmospheric moisture, which can compromise weighing accuracy and lead to purity degradation over time .

Salt vs. Free Base
Reported
Hydrochloride: ≥95–98% purity, stable solid. Free base: hygroscopic, mp 28–34 °C.
Formulation-context stability and handling attribute for procurement.
Supplier-specified storage at 2–8 °C under inert gas.
Purity specification Salt stability Procurement reliability Analytical standard

Regioisomeric Specificity: Biological Activity Dictated by 3-Pyridyl Position

The insecticidal activity of neonicotinoids, for which this compound is a key intermediate, is highly dependent on the specific 6-chloro-3-pyridylmethyl moiety. Replacing this with the 6-chloro-2-pyridylmethyl isomer results in a significant loss of activity. For example, imidacloprid, which contains the 6-chloro-3-pyridylmethyl group, exhibits high insecticidal potency, while compounds with alternative substitution patterns on the pyridine ring show markedly reduced efficacy [1]. This class-level inference underscores that the target compound's specific regioisomeric form is non-negotiable for achieving the desired biological outcome in downstream products.

Biological SAR
Class-level inference
6-chloro-3-pyridylmethyl required for neonicotinoid nAChR agonist activity.
Context-dependent regioisomeric specificity for biological research models.
Based on neonicotinoid SAR; 2-isomer shows markedly reduced activity.
Neonicotinoid insecticides nAChR binding Structure-activity relationship Regioisomer comparison

Role as a Specific Metabolite and Degradation Standard

The compound N-methyl-(6-chloro-3-pyridyl)-methylamine, a direct N-methyl derivative of the target compound, is the primary identified metabolite of the insecticide acetamiprid in microbial, insect, and plant systems [1][2]. This specific metabolite is formed via a novel amidase (AceAB) that is highly specific for the C-N bond of acetamiprid [1]. This established role makes (6-chloropyridin-3-yl)methanamine and its derivatives indispensable as analytical reference standards for monitoring acetamiprid's environmental fate and for studying its biodegradation pathways. This is a unique application not shared by other generic chloropyridine derivatives.

Metabolite Specificity
Reported
N-methyl derivative is primary acetamiprid metabolite; enzyme AceAB highly specific.
Supports role as definitive analytical standard for environmental fate studies.
Microbial degradation via Pigmentiphaga sp. and Stenotrophomonas sp.
Environmental fate Metabolite identification Analytical standard Acetamiprid degradation

High-Impact Application Scenarios for (6-Chloropyridin-3-yl)methanamine hydrochloride


Synthesis of Neonicotinoid Insecticides

As a critical building block for neonicotinoids like acetamiprid, this compound is essential for both industrial-scale synthesis and research into new insecticidal agents. Its use is mandated by the structure-activity relationship of this class, where the 6-chloro-3-pyridylmethyl moiety is a key pharmacophore [1]. Procurement of the high-purity hydrochloride salt ensures consistent and reliable synthesis yields, as demonstrated by established protocols achieving 86% yield with minimal dehalogenation [2].

Environmental Fate and Metabolism Studies of Acetamiprid

This compound and its N-methyl derivative serve as the definitive analytical standards for identifying and quantifying the main degradation product of acetamiprid in soil, water, and biological matrices [1][3]. The high purity and stable hydrochloride form of (6-chloropyridin-3-yl)methanamine hydrochloride are crucial for generating accurate calibration curves and validating analytical methods like HPLC-MS, ensuring the reliability of environmental monitoring data .

Development of Novel Insecticidal Chemistries

Agrochemical research teams use this building block to derivatize the core pyridine scaffold and explore new structural motifs that may enhance insecticidal activity or modify selectivity profiles. The well-defined reactivity of the primary amine group allows for controlled chemical modifications [4]. Using this specific building block ensures that any newly synthesized compounds retain the essential 6-chloro-3-pyridylmethyl group, which is known to be crucial for potent nAChR agonist activity [1].

Preparation of High-Purity Analytical Reference Materials

Due to its defined role as an acetamiprid metabolite, this compound is used to prepare certified reference materials (CRMs) for laboratories conducting pesticide residue analysis. The availability of the stable hydrochloride salt in high purity (≥95%) from reputable vendors ensures that these standards meet the stringent requirements for method development and quality control in food safety and environmental testing laboratories .

Application
Selection Property
Validation Focus
Neonicotinoid Synthesis Research
Regioisomeric identity
Pharmacophore conformation review
Environmental Fate Studies
Metabolite reference standard
LC-MS calibration and method validation
Novel Agrochemical Derivatization
Reactive primary amine handle
Structure-activity relationship exploration
Pesticide Residue Analysis
High-purity stable salt
Certified reference material preparation

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